molecular formula C11H14ClN B578366 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267981-28-1

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B578366
CAS No.: 1267981-28-1
M. Wt: 195.69
InChI Key: OWWBFYGJOPKZHC-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C₁₁H₁₄ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 7th position.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the two methyl groups at the 4th position.

    7-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline: Has only one methyl group at the 4th position

Uniqueness

The presence of both the chlorine atom and the two methyl groups in 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties, making it distinct from its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWBFYGJOPKZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745168
Record name 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267981-28-1
Record name 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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